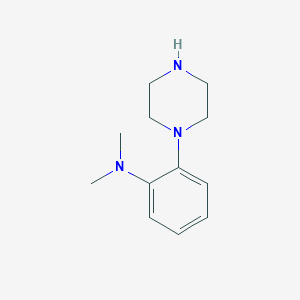
5-(5-Chloropyridin-2-yl)-2-methylpyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Chloropyridin-2-yl)-2-methylpyrazol-3-amine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the chlorine atom on the pyridine ring and the amine group on the pyrazole ring makes it a versatile intermediate for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloropyridin-2-yl)-2-methylpyrazol-3-amine typically involves the reaction of 5-chloropyridine-2-carbaldehyde with 2-methylpyrazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Chloropyridin-2-yl)-2-methylpyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
5-(5-Chloropyridin-2-yl)-2-methylpyrazol-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(5-Chloropyridin-2-yl)-2-methylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular metabolic pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(5-Chloropyridin-2-yl)-2-methylpyrazole
- 5-(5-Chloropyridin-2-yl)-2-methylpyrazol-3-ol
- 5-(5-Chloropyridin-2-yl)-2-methylpyrazol-3-thiol
Uniqueness
5-(5-Chloropyridin-2-yl)-2-methylpyrazol-3-amine is unique due to the presence of both the chlorine atom and the amine group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable scaffold for the development of new chemical entities with diverse applications.
Propriétés
Formule moléculaire |
C9H9ClN4 |
|---|---|
Poids moléculaire |
208.65 g/mol |
Nom IUPAC |
5-(5-chloropyridin-2-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H9ClN4/c1-14-9(11)4-8(13-14)7-3-2-6(10)5-12-7/h2-5H,11H2,1H3 |
Clé InChI |
AMLJJTHFAGCGNR-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C2=NC=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Benzo[b]thiophen-3-yl)butan-1-amine](/img/structure/B13594961.png)
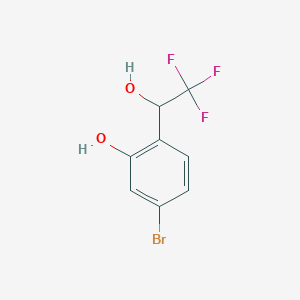

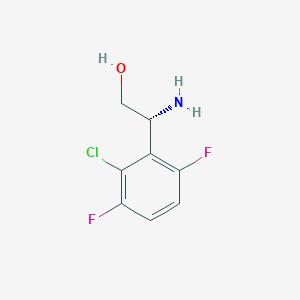

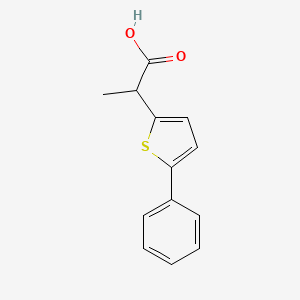

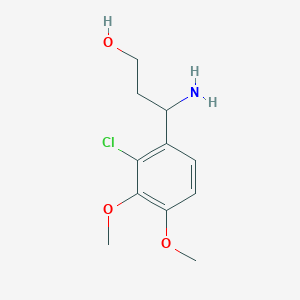
![2-{3-Bromo-5-[(fluorosulfonyl)oxy]phenyl}aceticacid](/img/structure/B13595000.png)
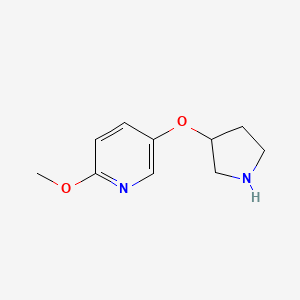
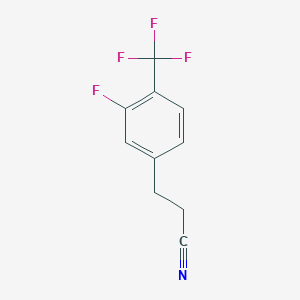

![Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]-](/img/structure/B13595034.png)
